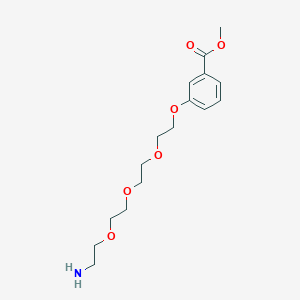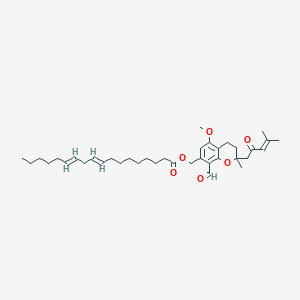
Hericenone H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Hericenone H can be extracted from the fruiting bodies of Hericium erinaceus using ethanol as a solvent . The extraction process involves dispersing the mushroom samples in ethanol, followed by ultrasonic treatment and filtration . The compound can then be isolated and purified using high-performance liquid chromatography (HPLC) with diode array detection (DAD) .
Industrial Production Methods: Currently, the primary method of obtaining this compound is through the extraction from natural sources, specifically the Hericium erinaceus mushroom . Industrial-scale production methods are still under development, focusing on optimizing the extraction and purification processes to increase yield and purity.
化学反应分析
Types of Reactions: Hericenone H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
Chemistry:
Biology:
- Promotes the synthesis of nerve growth factor (NGF), which is crucial for the growth and maintenance of neurons .
Medicine:
- Exhibits neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
- Reduces oxidative stress and inflammation, contributing to its therapeutic potential .
Industry:
作用机制
Hericenone H exerts its effects primarily through the stimulation of nerve growth factor (NGF) synthesis . It activates several molecular pathways, including the RE1α/TRAF2, JNK1/2, and p38 MAPK pathways . These pathways regulate various factors such as CHOP, IKB-β, NF-κB, Fas, and Bax, which are involved in apoptosis and neuroprotection . Additionally, this compound inhibits β-amyloid cytotoxicity and protects nerve cells from oxidative and endoplasmic reticulum stress .
相似化合物的比较
Hericenone A: Known for its cytotoxic properties.
Hericenone B: Exhibits neuroprotective effects similar to Hericenone H.
Hericenone C: Promotes NGF synthesis.
Hericenone D: Has anti-inflammatory properties.
Hericenone E: Known for its antioxidant activity.
Hericenone F and G: Both have been studied for their potential neurotrophic effects.
This compound stands out due to its potent neuroprotective and neurotrophic properties, making it a promising candidate for further research and development in the field of neurodegenerative disease treatment .
属性
CAS 编号 |
141973-37-7 |
|---|---|
分子式 |
C37H54O6 |
分子量 |
594.8 g/mol |
IUPAC 名称 |
[8-formyl-5-methoxy-2-methyl-2-(4-methyl-2-oxopent-3-enyl)-3,4-dihydrochromen-7-yl]methyl (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C37H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35(40)42-28-30-25-34(41-5)32-22-23-37(4,26-31(39)24-29(2)3)43-36(32)33(30)27-38/h10-11,13-14,24-25,27H,6-9,12,15-23,26,28H2,1-5H3/b11-10+,14-13+ |
InChI 键 |
WQODVCURNLADTH-IWCZYTNJSA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


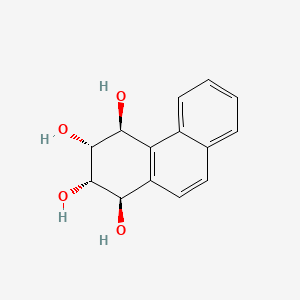
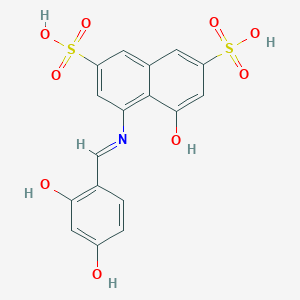
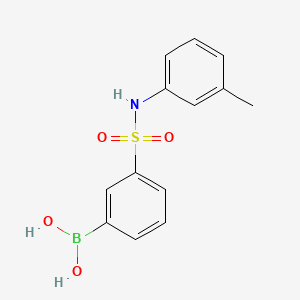
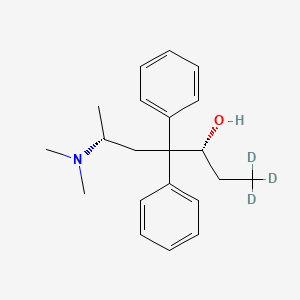
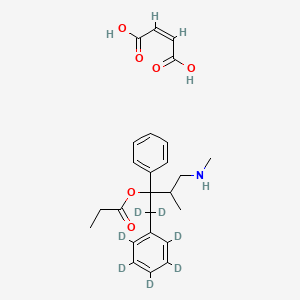
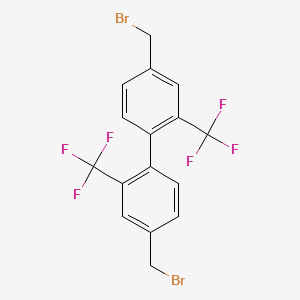
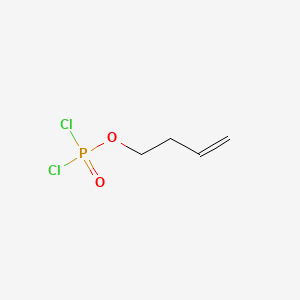
![3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B13443624.png)
![[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13443629.png)
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)
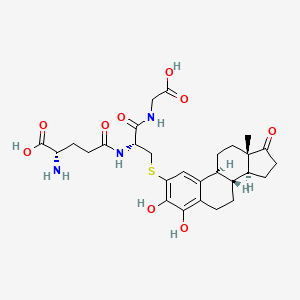
![2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B13443649.png)
